

# Application Notes and Protocols for Human Trials on Tricreatine Malate

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Compound of Interest		
Compound Name:	Tricreatine malate	
Cat. No.:	B12698332	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and conducting human clinical trials to evaluate the safety, efficacy, and pharmacokinetic profile of **tricreatine malate**. The following protocols are intended as a guide and should be adapted to specific research questions and institutional guidelines.

## Introduction

Tricreatine malate is a compound comprised of three creatine molecules chemically bonded to one molecule of malic acid.[1] This formulation purports to offer advantages over the more extensively studied creatine monohydrate, such as enhanced solubility, improved bioavailability, and reduced gastrointestinal distress.[2][3] Malic acid is an intermediate in the Krebs cycle, suggesting a potential for synergistic effects on energy production.[4] However, there is a notable lack of robust clinical data to substantiate these claims. The following experimental design outlines a comprehensive approach to systematically evaluate tricreatine malate in a human cohort.

### **Preclinical Considerations**

A thorough review of existing literature reveals a paucity of preclinical and clinical studies specifically on **tricreatine malate**. While generally considered safe, potential side effects, although minor, may include irregular heartbeat or changes in skin pigment.[5] The safety profile is largely extrapolated from the extensive research on creatine monohydrate.



# **Clinical Trial Design**

A randomized, double-blind, placebo-controlled, crossover design is recommended to rigorously assess the effects of **tricreatine malate**. This design allows each participant to serve as their own control, minimizing inter-individual variability.

#### 3.1. Study Population

A cohort of healthy, recreationally active males and females, aged 18-40, is recommended. Exclusion criteria should include any history of renal or hepatic disease, gastrointestinal disorders, and the use of any performance-enhancing supplements within the three months prior to the study.

#### 3.2. Randomization and Blinding

Participants will be randomly assigned to one of two sequences for the crossover design:

- Sequence A: Tricreatine Malate -> Washout -> Placebo
- Sequence B: Placebo -> Washout -> Tricreatine Malate

Both the participants and the researchers administering the interventions and conducting the assessments will be blinded to the treatment allocation.

#### 3.3. Intervention

- Tricreatine Malate Group: 5 grams of tricreatine malate administered orally, once daily.
- Placebo Group: 5 grams of an inert substance (e.g., maltodextrin) with similar taste and appearance, administered orally, once daily.

#### 3.4. Study Duration and Washout Period

Each intervention period will last for 8 weeks. A washout period of at least 6 weeks will be implemented between the two intervention phases to ensure the return of intramuscular creatine stores to baseline levels.



# **Experimental Protocols**

#### 4.1. Pharmacokinetic Analysis

Objective: To determine the single-dose oral pharmacokinetic profile of **tricreatine malate**.

#### Methodology:

- Following an overnight fast, participants will ingest a single 5-gram dose of tricreatine malate.
- Blood samples will be collected at baseline (0 hours) and at 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-ingestion.
- Plasma will be separated and analyzed for creatine concentrations using a validated High-Performance Liquid Chromatography (HPLC) method.
- Pharmacokinetic parameters (Cmax, Tmax, AUC) will be calculated.

#### 4.2. Performance and Efficacy Assessment

#### 4.2.1. Anaerobic Performance

- Wingate Anaerobic Test: This test will be performed on a cycle ergometer to assess peak power, mean power, and fatigue index.
- Repeated Sprint Ability Test: Participants will perform a series of short, maximal sprints (e.g., 6 x 30m) with short recovery intervals to evaluate their ability to maintain sprint performance.

#### 4.2.2. Aerobic Performance

 VO2 Max Test: A graded exercise test on a treadmill or cycle ergometer will be conducted to determine maximal oxygen uptake (VO2 max), a key indicator of aerobic fitness.

#### 4.2.3. Muscular Strength and Endurance

 One-Repetition Maximum (1-RM) Testing: 1-RM for exercises such as the bench press and leg press will be determined to assess maximal strength.



 Repetitions to Failure: Participants will perform repetitions to failure with a set percentage of their 1-RM (e.g., 70%) to measure muscular endurance.

#### 4.2.4. Body Composition

 Dual-Energy X-ray Absorptiometry (DXA): DXA scans will be used to accurately measure lean body mass, fat mass, and bone mineral density.

#### 4.3. Muscle Biopsy and Analysis

Objective: To assess changes in intramuscular creatine and phosphocreatine concentrations and to evaluate mitochondrial function.

#### Methodology:

- Muscle biopsies will be obtained from the vastus lateralis under local anesthesia at baseline and at the end of each 8-week intervention period.
- A portion of the muscle tissue will be immediately frozen in liquid nitrogen and stored at -80°C for subsequent analysis.
- Intramuscular Creatine and Phosphocreatine: Concentrations will be quantified using HPLC or enzymatic assays.[6]
- Mitochondrial Respiration: High-resolution respirometry will be performed on permeabilized muscle fibers to assess the function of the electron transport chain complexes.[7]
- In Vivo Muscle Metabolism: Phosphorus Magnetic Resonance Spectroscopy (31P-MRS) can be utilized as a non-invasive method to measure the kinetics of phosphocreatine recovery following exercise, providing an in vivo assessment of mitochondrial function.[8]

#### 4.4. Safety and Tolerability Assessment

#### 4.4.1. Clinical Safety Markers

Blood and urine samples will be collected at baseline and at the end of each intervention period for the analysis of:



- Renal Function: Serum creatinine, blood urea nitrogen (BUN), and estimated glomerular filtration rate (eGFR).
- Hepatic Function: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).
- Muscle Damage Markers: Creatine kinase (CK), lactate dehydrogenase (LDH), and myoglobin.

#### 4.4.2. Subjective Symptom Questionnaires

To assess the claims of reduced gastrointestinal side effects, participants will complete a validated gastrointestinal symptom rating scale (GSRS) or a similar questionnaire at baseline and weekly throughout each intervention period.[9]

## **Data Presentation**

All quantitative data will be summarized in the following tables for clear comparison between the **tricreatine malate** and placebo groups.

Table 1: Pharmacokinetic Parameters of Tricreatine Malate

Parameter	Value (Mean ± SD)
Cmax (µmol/L)	
Tmax (hours)	

| AUC0-24h (µmol·h/L) | |

Table 2: Changes in Performance Measures



Parameter	Tricreatine Malate (Mean Change ± SD)	Placebo (Mean Change ± SD)	p-value
Anaerobic Performance			
Peak Power (Watts)			
Mean Power (Watts)			
Aerobic Performance			
VO2 Max (ml/kg/min)			
Muscular Strength & Endurance			
Bench Press 1-RM (kg)			
Leg Press 1-RM (kg)			

| Reps to Failure (Bench Press) | | | |

Table 3: Changes in Body Composition

Parameter	Tricreatine Malate (Mean Change ± SD)	Placebo (Mean Change ± SD)	p-value
Lean Body Mass (kg)			
Fat Mass (kg)			

| Body Fat Percentage (%) | | | |

Table 4: Changes in Intramuscular Measures



Parameter	Tricreatine Malate (Mean Change ± SD)	Placebo (Mean Change ± SD)	p-value
Intramuscular Creatine (mmol/kg dry weight)			
Intramuscular Phosphocreatine (mmol/kg dry weight)			
Mitochondrial Respiration (Complex I, pmol/s/mg)			

| Mitochondrial Respiration (Complex II, pmol/s/mg) | | | |

Table 5: Clinical Safety Markers

Parameter	Tricreatine Malate (Post-intervention)	Placebo (Post- intervention)	Reference Range
Serum Creatinine (mg/dL)			
BUN (mg/dL)			
ALT (U/L)			
AST (U/L)			

| CK (U/L) | | | |

Table 6: Gastrointestinal Symptom Scores

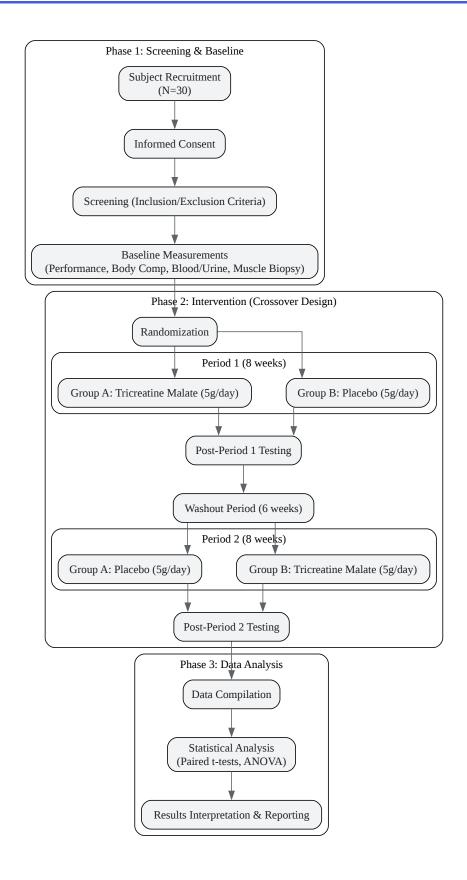


Symptom	Tricreatine Malate (Mean Score ± SD)	Placebo (Mean Score ± SD)	p-value
Bloating			
Stomach Discomfort			

| Nausea | | | |

# **Visualizations**

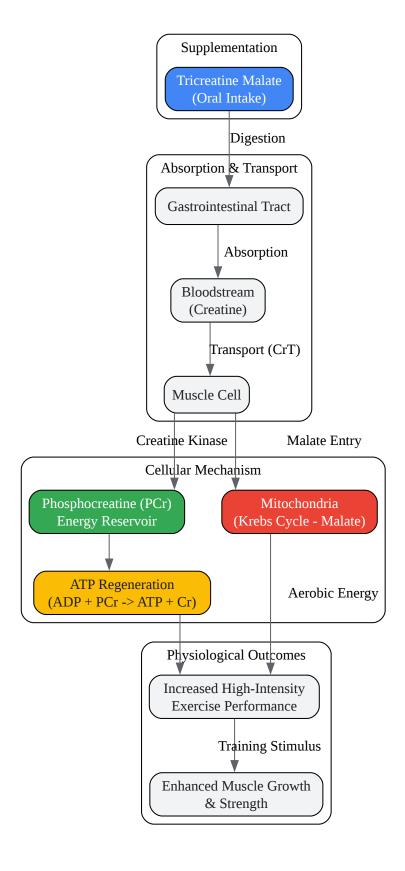




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Caption: Experimental workflow for the randomized controlled trial.





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Caption: Putative signaling pathway of tricreatine malate.



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